Geissospermine [MI]

Catalog No.
S16113554
CAS No.
427-01-0
M.F
C40H48N4O3
M. Wt
632.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geissospermine [MI]

CAS Number

427-01-0

Product Name

Geissospermine [MI]

IUPAC Name

methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate

Molecular Formula

C40H48N4O3

Molecular Weight

632.8 g/mol

InChI

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28-,29+,33+,34+,35-,37+,38+,40-/m1/s1

InChI Key

ISDWYSGTYITCHG-FDOUXRQQSA-N

Canonical SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Geissospermine is a complex alkaloid primarily derived from the bark of the Brazilian plant Geissospermum vellosii. Its chemical structure is characterized by the formula C40H48O3N4C_{40}H_{48}O_{3}N_{4}, which includes multiple indole and indoline units. This compound is notable for its unique dimeric structure, which distinguishes it from other alkaloids. Geissospermine has been studied for its potential pharmacological properties, particularly its effects on the central nervous system and its interactions with various biological targets.

Geissospermine can undergo several chemical transformations, including hydrolysis and cleavage reactions. In acidic conditions, it can be split into two significant components: geissoschizine and geissoschizoline. The hydrolysis of geissospermine typically results in the formation of these two indolic compounds, which may exhibit different biological activities compared to their parent compound .

Moreover, geissospermine can react with various reagents to yield derivatives that may have enhanced or altered pharmacological properties. For instance, reductions and cyclizations involving geissospermine have been explored to create new analogs with potential therapeutic applications .

Geissospermine exhibits a range of biological activities, particularly as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. Studies indicate that geissospermine binds effectively to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .

Additionally, geissospermine has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of apoptotic proteins such as Bcl-2 and Bax . Its ability to interact with caspases suggests a role in programmed cell death pathways, further underscoring its potential as an anticancer agent.

The synthesis of geissospermine can be approached through several methods:

  • Natural Extraction: The most straightforward method involves extracting the compound from the bark of Geissospermum vellosii using solvents like ethanol or methanol.
  • Chemical Synthesis: Various synthetic routes have been proposed that involve starting from simpler indole derivatives. These methods often utilize cyclization reactions and coupling strategies to construct the complex dimeric structure characteristic of geissospermine.
  • Biocatalytic Approaches: Some studies have explored enzymatic methods to synthesize geissospermine or its analogs by mimicking natural biosynthetic pathways .

Geissospermine's primary applications lie in pharmacology and medicinal chemistry:

  • Neuropharmacology: Due to its acetylcholinesterase inhibitory activity, it is being researched as a potential treatment for neurodegenerative diseases such as Alzheimer's.
  • Oncology: Its cytotoxic properties make it a candidate for further development as an anticancer drug.
  • Research Tool: Geissospermine serves as a valuable compound in studies exploring the mechanisms of apoptosis and enzyme inhibition.

Recent docking studies have elucidated the interaction profile of geissospermine with various biological targets:

  • Acetylcholinesterase: Molecular docking simulations suggest that geissospermine forms multiple hydrogen bonds with key residues in the active site of acetylcholinesterase, enhancing its inhibitory effect .
  • Caspases: Interaction studies indicate that geissospermine may stabilize complexes with caspases involved in apoptotic pathways, suggesting a dual role in both neuroprotection and anticancer activity .

Several compounds share structural similarities with geissospermine, each possessing unique properties:

CompoundStructure TypeNotable ActivityUnique Features
GeissoschizineIndole AlkaloidAnticancer activityDerived from geissospermine hydrolysis
GeissoschizolineIndole AlkaloidNeuroprotective effectsExhibits different binding affinities
VoacangineIndole AlkaloidAntimicrobial propertiesFound in Voacanga species
CatharanthineIndole AlkaloidAntitumor activityPrecursor for several alkaloids

Geissospermine's unique dimeric structure sets it apart from these similar compounds, particularly regarding its specific biological activities and mechanisms of action. Its complex interactions within biological systems make it a subject of ongoing research aimed at uncovering novel therapeutic applications.

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

632.37264141 g/mol

Monoisotopic Mass

632.37264141 g/mol

Heavy Atom Count

47

UNII

8QA0HO25M6

Dates

Last modified: 08-15-2024

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